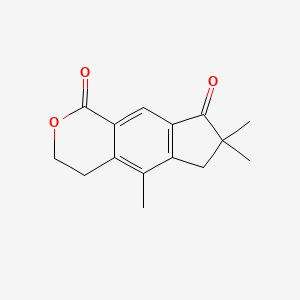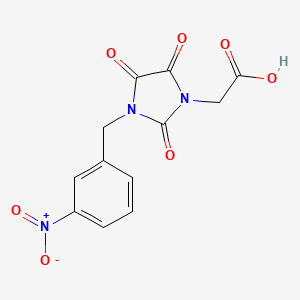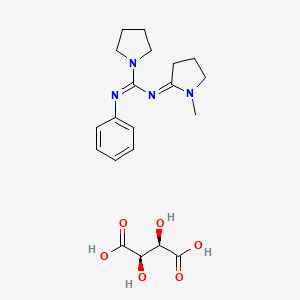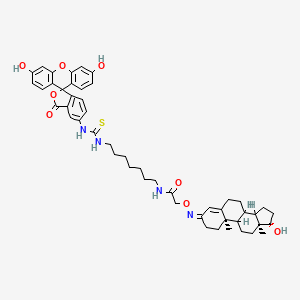
Echinolactone A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Echinolactone A is a natural product found in Echinodontiellum japonicum with data available.
Scientific Research Applications
Immunomodulatory Activity
Echinacea, from which Echinolactone A is derived, has been studied extensively for its immunomodulatory properties. For example, Echinacea purpurea, along with Astragalus membranaceus and Glycyrrhiza glabra, was found to activate immune cells in human subjects as evidenced by increased CD69 expression on CD4 and CD8 T cells. This immune activation persisted for at least 7 days after ingestion, suggesting a potential role in enhancing the body's immune response (Brush et al., 2006).
Lack of Efficacy in Cold Prevention and Treatment
Despite its popularity as a remedy for common colds, numerous studies have concluded that Echinacea preparations, including those potentially containing Echinolactone A, do not significantly affect cold prevention or treatment. For instance, a study on the treatment of the common cold with unrefined Echinacea showed no effect on the duration or severity of cold symptoms (Barrett et al., 2002). Furthermore, Echinacea purpurea herbs failed to stimulate the nonspecific immune response in healthy young men, indicating no significant immunostimulatory effects after oral intake (Schwarz et al., 2002).
No Impact on Upper Respiratory Tract Infections
Investigations into the effectiveness of Echinacea in preventing upper respiratory tract infections have also yielded mixed results. A study on the prevention of experimental rhinovirus colds revealed that Echinacea had no significant effect on either the occurrence of infection or the severity of illness (Turner et al., 2000).
properties
Molecular Formula |
C15H16O3 |
|---|---|
Molecular Weight |
244.28 g/mol |
IUPAC Name |
5,7,7-trimethyl-4,6-dihydro-3H-cyclopenta[g]isochromene-1,8-dione |
InChI |
InChI=1S/C15H16O3/c1-8-9-4-5-18-14(17)11(9)6-10-12(8)7-15(2,3)13(10)16/h6H,4-5,7H2,1-3H3 |
InChI Key |
VUAIYBIBQXIJKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCOC(=O)C2=CC3=C1CC(C3=O)(C)C |
synonyms |
echinolactone A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,3'R,4S,5'S,6S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-3',21,24-trihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1244031.png)


![N-(5-aminopentyl)-N-hydroxy-N'-{5-[hydroxy(4-{[5-(hydroxyimino)pentyl]amino}-4-oxobutanoyl)amino]pentyl}butanediamide](/img/structure/B1244036.png)
![(2S)-3-[3-[(4-Carbamimidoylbenzoyl)amino]propanoylamino]-2-[(4-ethylphenyl)sulfonylamino]propanoic acid](/img/structure/B1244037.png)


![N-[(3-methoxyphenyl)methyl]-1-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B1244042.png)



![3-[(2E)-2-[(4-benzoyloxy-3-ethoxyphenyl)methylidene]hydrazinyl]benzoic acid](/img/structure/B1244049.png)
![1,2-Dithiolane-3-pentanamide, N-[2-(dimethylamino)ethyl]-](/img/structure/B1244050.png)
